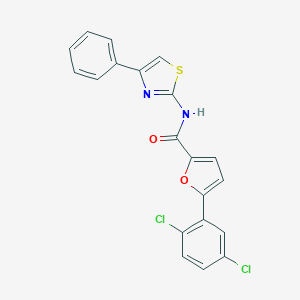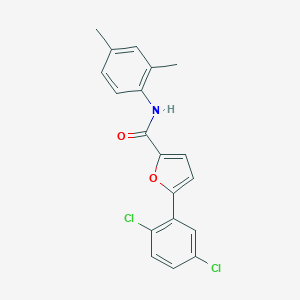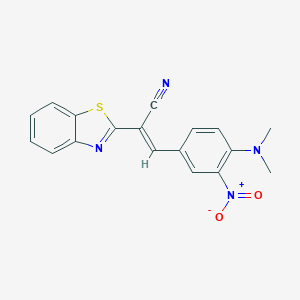![molecular formula C21H14BrClN2O3 B408820 N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide](/img/structure/B408820.png)
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzooxazole Ring: The benzooxazole ring can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Chloro-phenyl Group: The chloro-phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chloro-substituted benzene reacts with a suitable nucleophile.
Bromination: The bromine atom is introduced through an electrophilic aromatic substitution reaction using bromine or a brominating agent like N-bromosuccinimide.
Methoxylation: The methoxy group is typically introduced by methylation of a hydroxyl group using methyl iodide or dimethyl sulfate.
Amidation: The final step involves the formation of the amide bond by reacting the benzooxazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride.
Substitution: The chloro and bromo substituents can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Tin(II) chloride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Hydroxy derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different substituents replacing the chloro and bromo groups.
科学研究应用
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the presence of the benzooxazole ring.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Used in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide involves its interaction with molecular targets such as enzymes or DNA. The benzooxazole ring can intercalate with DNA, disrupting its function and leading to cell death. The chloro and bromo substituents can enhance the compound’s binding affinity to its targets, while the methoxy group can influence its solubility and bioavailability.
相似化合物的比较
Similar Compounds
N-(5-Benzooxazol-2-yl-2-chloro-phenyl)-5-bromo-2-hydroxy-benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(5-Benzooxazol-2-yl-2-chloro-phenyl)-5-bromo-2-ethoxy-benzamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the methoxy group can influence its electronic properties and reactivity compared to similar compounds with different substituents.
属性
分子式 |
C21H14BrClN2O3 |
|---|---|
分子量 |
457.7g/mol |
IUPAC 名称 |
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide |
InChI |
InChI=1S/C21H14BrClN2O3/c1-27-18-9-7-13(22)11-14(18)20(26)24-17-10-12(6-8-15(17)23)21-25-16-4-2-3-5-19(16)28-21/h2-11H,1H3,(H,24,26) |
InChI 键 |
ADYIQYBWFGGOEK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)Cl |
规范 SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B408741.png)



![1-phenyl-N-[(1-phenylcyclopentyl)methyl]cyclopentanecarboxamide](/img/structure/B408747.png)
![2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B408748.png)

![2-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B408751.png)

![(5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B408755.png)
![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B408756.png)
![(5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B408759.png)
![N,N-diethyl-4-({[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B408760.png)
